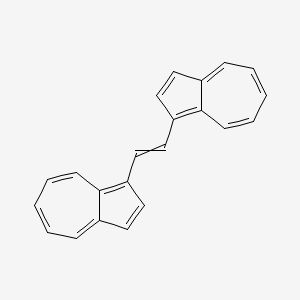

1,1'-(Ethene-1,2-diyl)diazulene

Description

1,1'-(Ethene-1,2-diyl)diazulene is a conjugated organic compound consisting of two azulene moieties linked by an ethene (-CH=CH-) bridge. Azulene, a non-alternant bicyclic hydrocarbon, comprises fused cycloheptatriene and cyclopentene rings, distinguished by its vivid blue color and dipole moment arising from unequal electron distribution.

Properties

CAS No. |

94132-18-0 |

|---|---|

Molecular Formula |

C22H16 |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

1-(2-azulen-1-ylethenyl)azulene |

InChI |

InChI=1S/C22H16/c1-3-7-17-11-13-19(21(17)9-5-1)15-16-20-14-12-18-8-4-2-6-10-22(18)20/h1-16H |

InChI Key |

AWIHACLPIMKXFT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=CC(=C2C=C1)C=CC3=C4C=CC=CC=C4C=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Ethene-1,2-diyl)diazulene typically involves the coupling of two azulene units through an ethene linkage. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the ethene bridge. The reaction conditions often require a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods: While specific industrial production methods for 1,1’-(Ethene-1,2-diyl)diazulene are not well-documented, large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness. Catalytic processes and continuous flow reactors might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(Ethene-1,2-diyl)diazulene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.

Reduction: Hydrogenation using catalysts such as palladium on carbon can reduce the ethene bridge to an ethane bridge.

Substitution: Electrophilic substitution reactions can occur on the azulene rings, with reagents like bromine or nitric acid introducing halogen or nitro groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.

Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products:

Oxidation: Diketones or carboxylic acids.

Reduction: 1,1’-(Ethane-1,2-diyl)diazulene.

Substitution: Halogenated or nitrated derivatives of 1,1’-(Ethene-1,2-diyl)diazulene.

Scientific Research Applications

1,1’-(Ethene-1,2-diyl)diazulene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of organic semiconductors and dyes due to its unique electronic properties.

Mechanism of Action

The mechanism by which 1,1’-(Ethene-1,2-diyl)diazulene exerts its effects depends on the specific application. In biological systems, it may interact with cellular components through π-π stacking interactions or hydrogen bonding. The ethene bridge can also participate in conjugation, affecting the electronic distribution and reactivity of the molecule.

Molecular Targets and Pathways:

Cellular Membranes: Interaction with lipid bilayers, potentially altering membrane fluidity and function.

Enzymes: Inhibition or activation of specific enzymes through binding to active sites or allosteric sites.

DNA/RNA: Intercalation between nucleic acid bases, affecting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key differences between 1,1'-(Ethene-1,2-diyl)diazulene and structurally related compounds:

- Azulene vs. Benzene: Azulene’s non-alternant structure and dipole contrast with benzene’s symmetry, enabling distinct electronic interactions. The ethene bridge in diazulene likely amplifies intramolecular charge transfer compared to stilbenes .

- Conjugation Effects : Diazulene’s extended conjugation may redshift absorption spectra relative to stilbenes, as seen in azulene-based dyes .

Stability and Reactivity

- Azulene’s inherent instability under oxidative/acidic conditions limits diazulene’s utility in biological systems, unlike resveratrol .

- The ethene bridge in diazulene may increase susceptibility to photoisomerization (cis/trans interconversion), a property less pronounced in benzene-based stilbenes .

Research Findings and Challenges

- Optoelectronic Potential: Computational studies suggest diazulene’s HOMO-LUMO gap is narrower than stilbenes, favoring charge mobility . Experimental validation is pending.

- Synthetic Hurdles : Current azulene functionalization methods (e.g., pyridyl/thiazolyl substitutions) require multi-step protocols, implying diazulene synthesis would be resource-intensive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.